2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyridinylmethyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline, pyridine-3-carboxaldehyde, and chloroacetyl chloride.
Formation of Intermediate: 3-Methoxyaniline is reacted with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Acylation: The imine intermediate is then acylated with chloroacetyl chloride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers or organic semiconductors.
Biological Studies: It is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active site of the target, while the pyridinylmethyl group enhances the compound’s affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-methoxyphenyl)acetamide: Lacks the pyridinylmethyl group, resulting in different biological activity.
N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide: Lacks the chloro group, affecting its reactivity and binding properties.
2-Chloro-N-(pyridin-3-ylmethyl)acetamide: Lacks the methoxyphenyl group, altering its chemical and biological properties.
Uniqueness
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of all three functional groups (chloro, methoxyphenyl, and pyridinylmethyl), which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-6-2-5-13(8-14)18(15(19)9-16)11-12-4-3-7-17-10-12/h2-8,10H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGXZZJHJMEYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CN=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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